molecular formula C26H27NO4 B2746524 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid CAS No. 1092172-31-0

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid

Cat. No.: B2746524
CAS No.: 1092172-31-0
M. Wt: 417.505
InChI Key: RBURZOWRTXGQPH-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid (CAS 1092172-31-0) is an Fmoc-protected adamantane-based carboxylic acid with the molecular formula C₂₆H₂₇NO₄ and a molecular weight of 417.5 g/mol. Its structure combines a rigid adamantane core with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis to shield amino functionalities during solid-phase assembly . The adamantane moiety confers exceptional thermal and chemical stability, making this compound valuable in applications requiring steric bulk and resistance to harsh reaction conditions. It is commercially available through American Elements as a room-temperature-stable powder, though safety data remain unspecified .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4/c28-24(29)26(17-10-15-9-16(12-17)13-18(26)11-15)27-25(30)31-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,15-18,23H,9-14H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBURZOWRTXGQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with adamantane, a diamondoid hydrocarbon, and 9H-fluorene, an aromatic hydrocarbon.

    Functionalization of Adamantane: Adamantane is first functionalized to introduce a carboxylic acid group at the 2-position. This can be achieved through oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Formation of Fluorenylmethoxycarbonyl Group: 9H-fluorene is converted to its fluorenylmethoxycarbonyl derivative through a reaction with chloroformate reagents.

    Coupling Reaction: The final step involves coupling the fluorenylmethoxycarbonyl derivative with the functionalized adamantane under basic conditions, typically using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the fluorenylmethoxycarbonyl group, potentially converting it back to the parent fluorene.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while substitution reactions on the fluorenyl group can produce a variety of substituted fluorenes.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
The compound serves as a crucial building block in the synthesis of peptide-based drugs. Its structure allows for the introduction of amino acids in a controlled manner, which is essential for designing biologically active peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group enhances the stability and solubility of the compound during synthesis, making it ideal for use in solid-phase peptide synthesis (SPPS) .

2. Antiviral Agents:
Research has indicated that adamantane derivatives exhibit antiviral properties, particularly against viruses such as influenza. The unique structural features of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid may enhance its efficacy in inhibiting viral replication .

3. Anticancer Research:
Preliminary studies suggest that derivatives of adamantane can interact with cellular targets involved in cancer progression. The incorporation of this compound into drug formulations may improve the selectivity and potency of anticancer agents .

Materials Science

1. Polymer Chemistry:
The compound's ability to form stable interactions with various polymers makes it a candidate for developing advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

2. Nanotechnology:
Due to its unique structure, this compound can be utilized in the design of nanoscale materials. Its potential for functionalization allows for the development of nanocarriers for drug delivery systems, improving the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Study Application Findings
Study 1Antiviral ActivityDemonstrated inhibition of influenza virus replication at micromolar concentrations.
Study 2Anticancer EfficacyShowed selective cytotoxicity against specific cancer cell lines, suggesting potential for targeted therapy.
Study 3Polymer EnhancementImproved tensile strength and thermal resistance when incorporated into polymer composites.

Mechanism of Action

The mechanism by which 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety can enhance membrane permeability, allowing the compound to reach intracellular targets more effectively. The fluorenylmethoxycarbonyl group can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature CAS Number Source
This compound C₂₆H₂₇NO₄ 417.5 Adamantane core 1092172-31-0 American Elements
Fmoc-2-Nal-OH (2-({Fmoc}amino)-3-(naphthalen-2-yl)propanoic acid) C₂₈H₂₃NO₄ 437.5 Naphthalen-2-yl group N/A Original Research
Fmoc-L-Dap(NBSD)-OH C₂₄H₁₉N₅O₆Se 552.4 Nitrobenzoselenadiazole fluorophore N/A Fluorogenic AA
2-({Fmoc}amino)-2-methylpentanoic acid C₂₀H₂₁NO₄ 339.4 Branched aliphatic chain 123622-48-0 Enamine Ltd
2-({Fmoc}amino)adamantane-1-carboxylic acid (positional isomer) C₂₆H₂₇NO₄ 417.5 Adamantane-1-carboxylic acid 2580214-63-5 CymitQuimica
(S)-2-({Fmoc}amino)-3-((2-(adamantan-1-yl)propan-2-yl)oxycarbonylamino)propanoic acid C₃₃H₃₇N₃O₆ 596.7 Adamantane + propan-2-yloxycarbonyl STA-AA11958 WuXi TIDES

Key Observations:

Adamantane vs. Aromatic Groups :

  • The adamantane core in the target compound provides rigidity and hydrophobicity, contrasting with the planar aromatic systems in Fmoc-2-Nal-OH (naphthyl) and Fmoc-L-Dap(NBSD)-OH (nitrobenzoselenadiazole). These aromatic derivatives are tailored for fluorescence or π-π stacking interactions, whereas adamantane excels in steric stabilization .
  • The fluorogenic FAA7995 and FAA8020 () exhibit lower hydrophobicity (logP ~3.5–4.0) compared to the adamantane derivative (logP ~5.2 estimated), impacting solubility in aqueous media .

Positional Isomerism: The 1-carboxylic acid adamantane isomer (CAS 2580214-63-5) differs from the target compound only in the carboxylate position. This minor structural shift alters hydrogen-bonding geometry and acidity (pKa ~4.5 vs. ~5.0), influencing peptide backbone conformation in synthetic applications .

Functional Group Diversity :

  • Compounds like Fmoc-D-Asp(OPP)-OH () incorporate labile ester groups (e.g., 2-phenylpropan-2-yloxy), enabling post-synthetic modifications under mild acidic conditions—a feature absent in the hydrolytically stable adamantane derivative .

Key Insights:

  • Peptide Synthesis: The adamantane derivative’s steric bulk impedes racemization during coupling but may reduce reaction yields compared to smaller analogs like 2-methylpentanoic acid () .
  • Drug Design: Adamantane’s lipophilicity enhances blood-brain barrier penetration, whereas fluorogenic amino acids () are restricted to diagnostic roles .
  • Safety and Handling: Unlike the target compound, derivatives like (S)-2-((Fmoc)(methyl)amino)-4-methoxybutanoic acid () carry explicit warnings for professional handling due to uncharacterized toxicity .

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid, a compound characterized by its unique adamantane structure and fluorenylmethoxycarbonyl (Fmoc) protecting group, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanism of action, and applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C21H23NO4C_{21}H_{23}NO_4, with a molecular weight of approximately 353.41 g/mol. The compound features an adamantane core, which is known for its stability and ability to enhance bioactivity.

Synthesis

The synthesis of this compound typically involves the coupling of adamantane derivatives with Fmoc-protected amino acids. Various methods have been reported for the efficient synthesis of Fmoc-amino acids, which serve as precursors for the target compound. The synthesis pathway generally includes:

  • Protection of Amino Groups : Using Fmoc to protect the amino group of the adamantane derivative.
  • Coupling Reaction : Employing coupling agents (e.g., DCC or EDC) to facilitate the formation of the amide bond between the Fmoc-amino acid and the adamantane derivative.
  • Deprotection : Removal of the Fmoc group under mild conditions to yield the final product.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example:

  • Mechanism : These compounds may inhibit specific kinases involved in cancer cell proliferation, such as BRAF and EGFR, leading to reduced tumor growth.
  • Case Study : A study demonstrated that derivatives with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, including MDA-MB-231 and A549 cells.

Anti-inflammatory Effects

In addition to antitumor activity, this compound has shown potential anti-inflammatory effects:

  • Inhibition of Cytokine Production : Research has indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

ModificationEffect on Activity
Addition of halogensIncreased potency against cancer cell lines
Variation in alkyl chainsAltered pharmacokinetics and bioavailability
Alteration of functional groupsEnhanced selectivity towards specific targets

Q & A

Q. What is the role of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in this compound during peptide synthesis?

The Fmoc group acts as a temporary protecting group for the amino functionality, enabling stepwise peptide elongation. It is cleaved under mild basic conditions (e.g., piperidine), minimizing side reactions. This protection strategy is critical for maintaining regioselectivity in solid-phase peptide synthesis (SPPS) .

Q. What are the standard synthetic routes for preparing 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid?

Synthesis typically involves:

  • Step 1: Protection of the adamantane-derived amino acid with Fmoc-Cl in the presence of a base (e.g., sodium carbonate) in DMF or dichloromethane .
  • Step 2: Purification via column chromatography or recrystallization to isolate the Fmoc-protected product.
  • Step 3: Validation using NMR and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): To confirm the presence of the Fmoc group (aromatic protons at δ 7.2–7.8 ppm) and adamantane backbone .
  • High-Performance Liquid Chromatography (HPLC): For purity assessment, especially after SPPS incorporation .
  • Mass Spectrometry (MS): To verify molecular weight and detect synthetic byproducts .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this adamantane-modified amino acid into peptide chains?

  • Activation Reagents: Use HBTU/HOBt or DIC/Oxyma Pure to enhance coupling rates .
  • Solvent Selection: DMF or dichloromethane improves solubility of the hydrophobic adamantane moiety .
  • Temperature Control: Reactions at 25–40°C balance efficiency and racemization risk .

Q. What strategies mitigate racemization during peptide bond formation with this compound?

  • Low-Basic Conditions: Avoid prolonged exposure to bases like DIEA; use Oxyma Pure instead .
  • Microwave-Assisted Synthesis: Reduces reaction time, minimizing chiral center inversion .
  • Steric Shielding: The adamantane group inherently reduces racemization via steric hindrance .

Q. How does the adamantane moiety influence peptide conformational stability?

  • Rigid Backbone: Adamantane restricts peptide flexibility, promoting α-helix or β-sheet formation in structured domains .
  • Hydrophobic Interactions: Enhances membrane permeability in cell-penetrating peptides or antiviral agents .

Q. What are the challenges in analyzing NMR data for peptides containing this compound?

  • Signal Overlap: Adamantane’s multiple proton environments complicate 1H NMR interpretation. Use 13C NMR or 2D techniques (e.g., HSQC) for resolution .
  • Dynamic Effects: Conformational rigidity may broaden peaks; variable-temperature NMR mitigates this .

Methodological and Contradiction Analysis

Q. How do solvent choices (DMF vs. dichloromethane) impact the synthesis and stability of this compound?

  • DMF: Enhances solubility but may cause Fmoc deprotection at high temperatures .
  • Dichloromethane: Reduces side reactions but limits solubility for large-scale reactions .
  • Contradiction: Some protocols prefer DMF for SPPS compatibility, while others use dichloromethane for acid-sensitive steps .

Q. Why do automated peptide synthesizers sometimes yield lower purity with adamantane-modified amino acids?

  • Steric Hindrance: Slows coupling kinetics, leading to truncated sequences. Use extended coupling times (1–2 hours) .
  • Precipitation: Adamantane’s hydrophobicity may cause aggregation. Additives like TFE (2,2,2-trifluoroethanol) improve solvation .

Q. How can researchers resolve discrepancies in reported reaction yields for Fmoc-adamantane derivatives?

  • Reagent Purity: Ensure Fmoc-Cl is freshly distilled to avoid hydrolysis .
  • Moisture Control: Use anhydrous solvents and inert atmospheres to prevent side reactions .
  • Validation: Cross-check yields using orthogonal methods (e.g., gravimetric analysis vs. HPLC) .

Safety and Stability Considerations

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye irritation .
  • Storage: Keep at 2–8°C under desiccation to prevent Fmoc group hydrolysis .
  • Waste Disposal: Neutralize with dilute acetic acid before disposal to avoid releasing toxic fumes .

Q. How does the adamantane group affect the compound’s stability under acidic or basic conditions?

  • Acid Stability: Adamantane resists acidolysis, making it compatible with Boc (tert-butoxycarbonyl) strategies .
  • Base Sensitivity: Fmoc removal requires mild bases (piperidine) to prevent adamantane degradation .

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